4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide
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Overview
Description
4,5-Dimethoxy-N,N-dimethyl-2-nitrobenzamide is an organic compound with the molecular formula C11H14N2O5. It is a derivative of benzamide, characterized by the presence of two methoxy groups and a nitro group on the benzene ring, along with a dimethylamino group attached to the amide nitrogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid, followed by the conversion of the resulting nitro compound to the corresponding benzamide. The general synthetic route can be summarized as follows:
Nitration: 4,5-Dimethoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4,5-dimethoxy-2-nitrobenzoic acid.
Amidation: The nitrobenzoic acid is then converted to 4,5-dimethoxy-2-nitrobenzamide by reacting it with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N,N-dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4,5-Dimethoxy-N,N-dimethyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4,5-Dimethoxy-2-nitrobenzoic acid and dimethylamine.
Scientific Research Applications
4,5-Dimethoxy-N,N-dimethyl-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methoxy and dimethylamino groups can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: A precursor in the synthesis of 4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide.
4,5-Dimethoxy-2-nitrobenzyl alcohol: Another derivative of 4,5-dimethoxybenzoic acid with different functional groups.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C11H14N2O5 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O5/c1-12(2)11(14)7-5-9(17-3)10(18-4)6-8(7)13(15)16/h5-6H,1-4H3 |
InChI Key |
UISDPGXDMJXTJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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